3-Methoxy-1,10-phenanthroline
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Overview
Description
3-Methoxy-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the phenanthroline ring system. 1,10-Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,10-phenanthroline typically involves the functionalization of 1,10-phenanthroline. One common method is the nucleophilic substitution reaction where a methoxy group is introduced to the phenanthroline ring. This can be achieved by reacting 1,10-phenanthroline with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and strong bases (e.g., NaH or KOtBu) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction can produce alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-1,10-phenanthroline involves its ability to chelate metal ions. This chelation can stabilize the metal ion in a specific oxidation state, which is crucial for catalytic reactions. In biological systems, the compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication process. This property is particularly useful in developing anticancer agents .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the methoxy group. It is widely used as a ligand in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, known for its enhanced stability and catalytic properties.
5-Nitro-1,10-phenanthroline: A derivative with a nitro group at the 5 position, studied for its antimicrobial properties.
Uniqueness: 3-Methoxy-1,10-phenanthroline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group can enhance the desired properties, such as increased solubility or altered photophysical characteristics .
Properties
IUPAC Name |
3-methoxy-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-11-7-10-5-4-9-3-2-6-14-12(9)13(10)15-8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKMJFOWZHNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578537 |
Source
|
Record name | 3-Methoxy-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397266-00-1 |
Source
|
Record name | 3-Methoxy-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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